Cinnamylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Bioactive Molecules:

Cinnamylamine serves as a valuable starting material for synthesizing numerous bioactive compounds exhibiting diverse pharmacological properties, including:

- Antibacterial: Studies have explored cinnamylamine derivatives for their potential to combat bacterial infections [].

- Antifungal: Cinnamylamine plays a role in the synthesis of naftifine, an antifungal medication used to treat infections caused by specific fungal species [].

- Antiviral: Research suggests that specific cinnamylamine derivatives may possess antiviral properties [].

- Anticancer: Preliminary studies have investigated the anti-tumor potential of certain cinnamylamine derivatives [].

These studies highlight the potential of cinnamylamine derivatives as promising candidates for developing novel therapeutic agents.

Development of Bio-based Production Methods:

Traditionally, cinnamylamine has been synthesized through chemical methods. However, there is a growing interest in exploring more sustainable and environmentally friendly alternatives. Research efforts are underway to develop efficient microbial production methods for cinnamylamine using genetically modified bacteria like Escherichia coli [, ]. These methods offer several advantages, including:

- Renewability: Utilizing renewable resources like sugars as feedstock makes the process more sustainable.

- Reduced Environmental Impact: Bio-based production can potentially lower the environmental footprint compared to traditional chemical methods.

- Improved Efficiency: Ongoing research aims to optimize the bio-production process for increased yield and cost-effectiveness.

Research in Material Science:

Cinnamylamine derivatives are being explored for their potential applications in material science. Studies have investigated their use in developing:

- Polymers: Specific cinnamylamine derivatives have been incorporated into polymers, potentially leading to materials with enhanced properties.

- Energetic Materials: Research suggests that certain cinnamylamine derivatives may be used in the development of energetic materials with improved performance and safety characteristics.

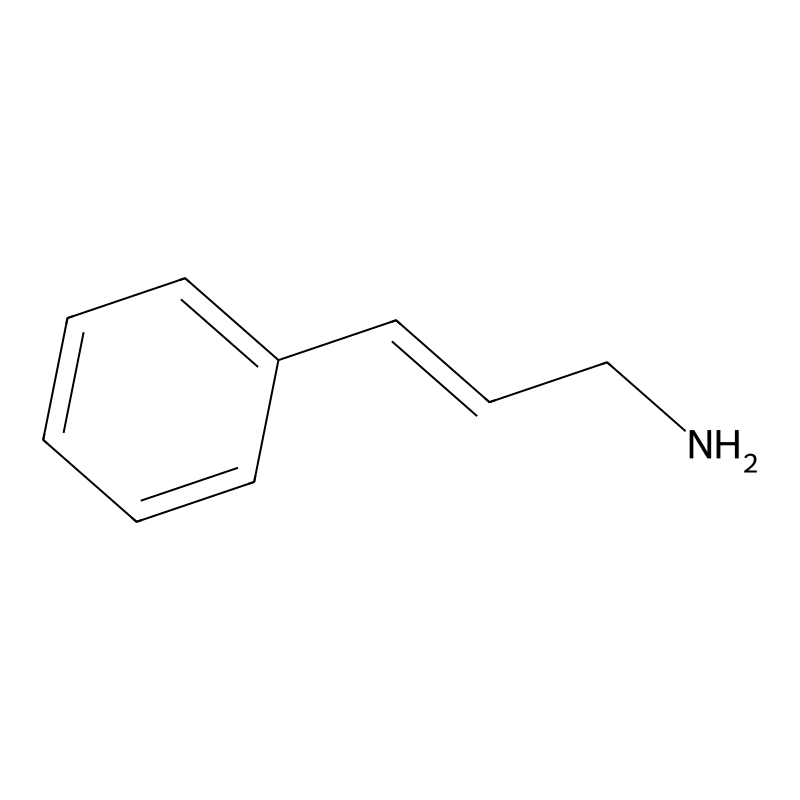

Cinnamylamine is an aromatic amine derived from cinnamic acid, characterized by the chemical formula . It features a phenyl group attached to a propenylamine structure, making it a compound of interest in various chemical and biological applications. This compound is primarily recognized for its potential in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Cinnamylamine interacts with various biological systems through different mechanisms:

- Antimicrobial activity: It exhibits antibacterial and antifungal properties, potentially disrupting cell membranes or interfering with essential metabolic processes [].

- Enzyme inhibition: It can inhibit specific enzymes, affecting their catalytic functions [].

- Neurological effects: Studies suggest potential interactions with neurotransmitter systems, although the exact mechanisms remain under investigation [].

- Toxicity: Cinnamylamine may cause skin and eye irritation upon contact. Ingestion can lead to gastrointestinal distress and other adverse effects.

- Flammability: It is combustible and should be kept away from heat sources and open flames.

- Reactivity: Can react violently with strong acids or bases.

- Transamination: Cinnamylamine can be synthesized from cinnamaldehyde through transaminase-catalyzed reactions. The enzyme ω-aminotransferase from Chromobacterium violaceum has shown high efficiency in this conversion, yielding significant amounts of cinnamylamine when using engineered strains of Escherichia coli as biocatalysts .

- Oxidation: Cinnamylamine can undergo oxidation, particularly by monoamine oxidase enzymes, which can convert it into various oxidized forms such as cinnamylamine 2,3-oxide .

- Heck Reaction: Cinnamylamines can also be synthesized via the Mizoroki–Heck reaction, where aryl halides react with alkenes in the presence of palladium catalysts to form substituted cinnamylamines .

Cinnamylamine exhibits several biological activities:

- Antimicrobial Properties: It has been noted for its potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects: Some studies suggest that cinnamylamine may have neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases .

- Pharmacological

Cinnamylamine can be synthesized through various methods:

- Chemical Synthesis:

- Biological Synthesis:

Cinnamylamine has diverse applications:

- Pharmaceuticals: It serves as a precursor for various drugs due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.

- Flavoring Agents: Cinnamylamine is also used in the food industry for flavor enhancement due to its aromatic properties.

Studies on the interactions of cinnamylamine with other compounds reveal:

- Enzyme Interactions: Cinnamylamine interacts with monoamine oxidases, affecting its metabolic pathways and potential therapeutic effects .

- Synergistic Effects: Research indicates that combining cinnamylamine with other compounds may enhance its biological activity or improve synthesis yields when used in engineered microbial systems .

Several compounds share structural similarities with cinnamylamine. Below is a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Cinnamic Acid | Precursor to cinnamylamine; contains a carboxylic acid group. | |

| Cinnamaldehyde | Aldehyde form; directly converted to cinnamylamine. | |

| Phenethylamine | Simple amine; lacks the aromatic propenyl group. | |

| Benzylamine | Primary amine; does not contain a double bond or phenolic structure. | |

| Styrene | A precursor for synthetic routes but lacks amino functionality. |

Cinnamylamine's unique propenylamine structure combined with its aromatic characteristics distinguishes it from these similar compounds, allowing it to engage in specific

International Union of Pure and Applied Chemistry Naming Conventions

Cinnamylamine follows systematic International Union of Pure and Applied Chemistry nomenclature protocols that reflect its structural characteristics as an unsaturated primary amine compound [1]. The official International Union of Pure and Applied Chemistry name for the trans-isomer is (E)-3-phenylprop-2-en-1-amine, which precisely describes the molecular architecture [2]. This nomenclature system incorporates several key structural descriptors that define the compound's geometric and functional characteristics [1].

The systematic naming convention begins with the identification of the longest carbon chain containing the amino functional group, which serves as the parent structure [1]. The phenyl substituent is positioned at the third carbon from the amino group, creating the "3-phenyl" designation in the International Union of Pure and Applied Chemistry name [2]. The presence of a carbon-carbon double bond between the second and third carbons is indicated by the "prop-2-en" portion of the name, signifying an unsaturated three-carbon chain [1] [2].

The stereochemical designation (E) indicates the trans-configuration around the double bond, where the phenyl group and the aminomethyl group are positioned on opposite sides of the double bond [1]. This geometric specification is crucial for distinguishing between the two possible stereoisomers of cinnamylamine [2]. The cis-isomer would correspondingly be named (Z)-3-phenylprop-2-en-1-amine, representing the alternative geometric arrangement [12].

Alternative International Union of Pure and Applied Chemistry acceptable names include (2E)-3-phenyl-2-propen-1-amine and trans-3-phenyl-2-propenylamine, which emphasize different aspects of the molecular structure while maintaining systematic accuracy [2] [4]. These variations reflect the flexibility within International Union of Pure and Applied Chemistry nomenclature for representing the same molecular entity through different descriptive approaches [1].

Common Synonyms and Alternative Designations

Cinnamylamine is recognized by numerous synonyms and alternative designations that reflect its structural features, historical naming conventions, and various classification systems [1] [9]. The most widely used common name is simply "cinnamylamine," derived from its structural relationship to cinnamic acid and its amine functional group [9] [10]. This designation has achieved broad acceptance in chemical literature and commercial applications [1].

The compound is frequently referred to as trans-cinnamylamine when specifically indicating the E-geometric isomer, distinguishing it from the cis-cinnamylamine or Z-isomer [1] [10]. Additional common names include (E)-cinnamylamine, which combines the systematic stereochemical descriptor with the traditional common name [2] [10]. The designation "cinnamyl amine" represents a descriptive approach that emphasizes the cinnamyl structural motif [9].

Styrylmethylamine serves as another alternative name that highlights the styrene-derived portion of the molecule combined with the methylamine functionality [9] [21]. This naming approach emphasizes the relationship between cinnamylamine and styrene derivatives, reflecting its position within broader chemical classification systems [9].

Descriptive names include 3-phenyl-2-propene-1-ylamine, which provides a systematic description of the substituent pattern without formal International Union of Pure and Applied Chemistry conventions [9] [10]. The designation 3-amino-1-phenylprop-1-ene offers an alternative perspective by emphasizing the amino group as the primary functional feature [1] [9]. Aminomethylstyrene represents a structural descriptor that combines the amine functionality with the styrene backbone [9].

Index names used in chemical databases include "2-Propen-1-amine, 3-phenyl-" and "2-Propen-1-amine, 3-phenyl-, (2E)-," which follow specific database naming conventions for systematic cataloging [1] [10]. These designations facilitate precise identification within chemical information systems and regulatory databases [1].

Chemical Identity Parameters and Registries

Cinnamylamine possesses distinct chemical identity parameters that enable precise identification and classification within various chemical registry systems [1] [13]. The molecular formula C₉H₁₁N defines the atomic composition, consisting of nine carbon atoms, eleven hydrogen atoms, and one nitrogen atom [1] [21]. The molecular weight is established as 133.19 grams per mole, representing the mass of one mole of the compound [1] [21].

Multiple Chemical Abstracts Service registry numbers are assigned to different stereoisomeric forms and mixtures of cinnamylamine [1] [13]. The E-isomer bears Chemical Abstracts Service number 4335-60-8, while the Z-isomer is identified by Chemical Abstracts Service number 4226-59-9 [1] [12]. The mixed stereoisomeric form or unspecified geometric configuration carries Chemical Abstracts Service number 4360-51-4 [13] [14].

The International Chemical Identifier system provides unique molecular descriptors for precise structural identification [1] [4]. The International Chemical Identifier for the E-isomer is InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+, which encodes the complete molecular structure including stereochemistry [1]. The corresponding International Chemical Identifier Key is RDAFNSMYPSHCBK-QPJJXVBHSA-N, serving as a condensed identifier for database searches [1] [4].

Simplified Molecular Input Line Entry System notation for the E-isomer is NC/C=C/c1ccccc1, providing a text-based structural representation that captures the geometric configuration [1] [4]. This notation system enables computational processing and database management of molecular structures [1].

Unique Ingredient Identifier codes are assigned by regulatory authorities for pharmaceutical and chemical tracking purposes [1] [4]. The E-isomer carries Unique Ingredient Identifier KRU5188QAR, while mixed forms may be designated with Unique Ingredient Identifier 7360F8GA70 [1] [4]. The Molecular Design Limited number MFCD00062777 provides additional database identification for commercial and research applications [1] [13].

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Chemical Abstracts Service Number (E-isomer) | 4335-60-8 |

| Chemical Abstracts Service Number (Z-isomer) | 4226-59-9 |

| Chemical Abstracts Service Number (mixed) | 4360-51-4 |

| International Chemical Identifier Key (E-isomer) | RDAFNSMYPSHCBK-QPJJXVBHSA-N |

| Simplified Molecular Input Line Entry System (E-isomer) | NC/C=C/c1ccccc1 |

| Unique Ingredient Identifier (E-isomer) | KRU5188QAR |

| Unique Ingredient Identifier (mixed) | 7360F8GA70 |

| Molecular Design Limited Number | MFCD00062777 |

Classification Within Aminoalkene Compounds

Cinnamylamine occupies a specific position within the broader classification of aminoalkene compounds, representing a distinct structural class that combines amine functionality with unsaturated carbon frameworks [17] [19]. As a primary amine, cinnamylamine contains a single amino group attached to one carbon atom, distinguishing it from secondary and tertiary amine classifications [19] [20]. This primary amine designation reflects the presence of two hydrogen atoms bonded to the nitrogen atom alongside one carbon substituent [19].

The compound belongs to the aminoalkene family, characterized by the simultaneous presence of amine functional groups and carbon-carbon double bonds within the same molecular structure [17] [24]. This classification distinguishes aminoalkenes from saturated amines that lack double bond functionality and from alkenes that do not contain nitrogen-bearing functional groups [24]. The combination of these structural features creates unique reactivity patterns and chemical properties specific to the aminoalkene class [17].

Within the aminoalkene classification, cinnamylamine is further categorized as an aromatic aminoalkene due to the presence of the phenyl ring substituent [19] [25]. This aromatic character influences both the electronic properties and chemical behavior of the compound, distinguishing it from purely aliphatic aminoalkenes [25]. The aromatic substitution pattern creates conjugation possibilities between the phenyl ring and the adjacent double bond system [17].

The geometric isomerism exhibited by cinnamylamine represents another important classification criterion within aminoalkene compounds [1] [12]. The ability to exist as both E and Z stereoisomers around the carbon-carbon double bond is characteristic of substituted alkenes and contributes to the structural diversity within the aminoalkene family [12]. This stereochemical variability has implications for biological activity and chemical reactivity patterns [1].

Cinnamylamine can be classified as a monosubstituted amine based on the substitution pattern at the nitrogen atom [19] [20]. The nitrogen bears one organic substituent (the propenyl chain) along with two hydrogen atoms, placing it in the monosubstituted category rather than di- or tri-substituted classifications [20]. This substitution pattern influences the basicity and nucleophilic properties of the amine functional group [19].

The compound represents a phenylpropenylamine derivative, a specific subclass within aminoalkene compounds characterized by the phenyl-substituted propenyl chain attached to an amino group [25] [27]. This structural motif is found in various biologically active compounds and synthetic intermediates, establishing cinnamylamine as a representative member of this important chemical class [25].

| Classification Level | Classification | Description |

|---|---|---|

| Functional Group Class | Primary Amine | Contains one amino group (-NH₂) attached to carbon |

| Structural Class | Aminoalkene | Amine with carbon-carbon double bond in structure |

| Substitution Pattern | Monosubstituted Amine | Nitrogen atom bonded to one carbon substituent |

| Geometric Isomerism | E/Z Stereoisomers | Exhibits cis-trans geometric isomerism around C=C bond |

| Saturation Status | Unsaturated Compound | Contains at least one carbon-carbon double bond |

| Aromatic Character | Aromatic Substituted | Contains benzene ring as substituent |

| Chain Structure | Aliphatic Chain with Aromatic Ring | Linear carbon chain with attached phenyl group |

| Primary Classification | Organic Compound | Carbon-based molecular compound |

| Secondary Classification | Nitrogen-Containing Compound | Organic molecule containing nitrogen heteroatom |

| Tertiary Classification | Phenylpropenylamine Derivative | Amine derivative of phenylpropene structure |

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant